Scalable Synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate
Scalable Synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate
Executive Summary
Target Molecule: Methyl 4-ethoxy-1-benzofuran-6-carboxylate CAS Registry Number: 1291493-09-8 Core Scaffold: 4,6-Disubstituted Benzofuran
This technical guide details the synthesis of Methyl 4-ethoxy-1-benzofuran-6-carboxylate , a critical intermediate in the development of kinase inhibitors and modulation of G-protein coupled receptors (GPCRs). The 4,6-substitution pattern on the benzofuran core is structurally significant as it mimics the oxygenation patterns found in bioactive natural products (e.g., coumestans and pterocarpans) while providing a vector for solubility-enhancing groups via the C6-ester.
The guide prioritizes a Linear Acetal Cyclization Pathway due to its operational simplicity, cost-effectiveness, and proven scalability compared to transition-metal-catalyzed alternatives. A secondary Sonogashira Coupling Pathway is provided for high-precision medicinal chemistry applications.
Retrosynthetic Analysis
The strategic disconnection relies on the construction of the furan ring onto a pre-functionalized benzene scaffold. The C4-ethoxy and C6-ester groups direct the regioselectivity of the ring closure.
Strategic Disconnections
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Furan Ring Construction: The C1-C2 bond of the benzofuran is formed via electrophilic cyclization of an acetal onto the aromatic ring.
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Functional Group Differentiation: The precursor, Methyl 3,5-dihydroxybenzoate , is symmetric. Desymmetrization via controlled mono-alkylation is the key first step.
Figure 1: Retrosynthetic map illustrating the disconnection to the commercial resorcinol derivative.
Pathway 1: The Acetal Cyclization Route (Primary)
This pathway is preferred for multi-gram to kilogram scale synthesis. It avoids expensive palladium catalysts and unstable diazo intermediates.
Mechanistic Insight & Regioselectivity
The critical success factor is the regioselectivity of the cyclization .
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Substrate: Methyl 3-ethoxy-5-(2,2-diethoxyethoxy)benzoate.
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Electronic Environment:
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Position 2 (Ortho to OEt): Activated by the ethoxy group and the acetal-linked oxygen. (Electron Rich).
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Position 6 (Ortho to COOMe): Deactivated by the electron-withdrawing ester group. (Electron Poor).
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Outcome: Electrophilic attack by the oxonium intermediate occurs exclusively at Position 2 , yielding the desired 4-ethoxy-6-carboxylate isomer rather than the 6-ethoxy-4-carboxylate.
Figure 2: Mechanism of the acid-catalyzed cyclization showing the electronic bias favoring the 4,6-substitution pattern.
Detailed Experimental Protocol
Step 1: Selective Mono-ethylation
Objective: Desymmetrize Methyl 3,5-dihydroxybenzoate.
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Reagents: Methyl 3,5-dihydroxybenzoate (1.0 equiv), Ethyl Iodide (1.0 equiv), Potassium Carbonate (
, 1.1 equiv). -
Solvent: Acetone (Anhydrous).
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Procedure:
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Dissolve Methyl 3,5-dihydroxybenzoate in acetone (0.5 M).
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Add
and stir at room temperature for 15 minutes. -
Add Ethyl Iodide dropwise over 1 hour to minimize di-alkylation.
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Reflux for 12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
-
Workup: Filter inorganic salts. Concentrate filtrate.
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Purification: Flash column chromatography (
). Elute with Hexane/EtOAc gradient.[1] The di-ethylated byproduct elutes first, followed by the desired Methyl 3-ethoxy-5-hydroxybenzoate , then unreacted starting material.-
Yield Expectation: 55-65%.
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Step 2: Acetal Alkylation
Objective: Install the two-carbon furan precursor.
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Reagents: Methyl 3-ethoxy-5-hydroxybenzoate (1.0 equiv), Bromoacetaldehyde diethyl acetal (1.2 equiv),
(2.0 equiv), Potassium Iodide (KI, 0.1 equiv). -
Solvent: DMF (Dimethylformamide).
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Procedure:
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Dissolve phenol in DMF (0.3 M). Add base and KI.
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Add Bromoacetaldehyde diethyl acetal.
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Heat to 100°C for 16 hours.
-
-
Workup: Dilute with water, extract with Ethyl Acetate (x3). Wash organics with brine to remove DMF.
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Characterization: 1H NMR should show acetal triplet (~4.8 ppm) and ethyl multiplets.
Step 3: Cyclization to Benzofuran
Objective: Ring closure and aromatization.
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Reagents: Amberlyst-15 (acid resin) or Polyphosphoric Acid (PPA).
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Solvent: Chlorobenzene (for Amberlyst) or neat/toluene (for PPA).
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Procedure (Amberlyst Method - Preferred for ease of workup):
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Dissolve the acetal intermediate in Chlorobenzene (0.1 M).
-
Add Amberlyst-15 (50 wt% of substrate).
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Reflux with a Dean-Stark trap to remove ethanol.
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Monitor consumption of starting material (approx. 2-4 hours).
-
-
Purification: Filter off resin. Concentrate solvent. Recrystallize from Methanol/Water or purify via column chromatography.
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Yield Expectation: 70-80%.
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Pathway 2: The Sonogashira Route (Alternative)
This pathway is useful if the acetal route fails due to specific substrate sensitivities or if isotopic labeling is required.
Workflow
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Iodination: Treat Methyl 3-ethoxy-5-hydroxybenzoate with N-Iodosuccinimide (NIS).
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Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA) using
and CuI. -
Cyclization: Treatment with TBAF (deprotection) followed by CuI-catalyzed ring closure or base-mediated cyclization.
Comparison of Methods
| Feature | Acetal Cyclization (Pathway 1) | Sonogashira Coupling (Pathway 2) |
| Reagent Cost | Low (Generic reagents) | High (Pd catalyst, TMS-acetylene) |
| Scalability | High (Kg scale feasible) | Moderate (Catalyst removal required) |
| Step Count | 3 Linear Steps | 4 Linear Steps |
| Atom Economy | High | Lower (Silane waste) |
| Regiocontrol | Substrate controlled (Electronic) | Substrate controlled (Steric/Electronic) |
Quality Control & Characterization
To validate the synthesis of the correct isomer (4-ethoxy-1-benzofuran-6-carboxylate) versus the regioisomer (6-ethoxy-1-benzofuran-4-carboxylate), use NOE (Nuclear Overhauser Effect) NMR spectroscopy.
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Diagnostic Signal: Irradiate the Ethoxy -CH2- protons.
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Expected NOE:
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Correct Isomer (4-OEt): Enhancement of the H-3 furan proton (doublet, ~6.8-7.0 ppm) and the H-5 aromatic proton.
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Incorrect Isomer (6-OEt): Enhancement of H-5 and H-7 , but no interaction with the furan H-3.
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References
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General Benzofuran Synthesis via Acetal Cyclization
- Organic Syntheses, Coll. Vol. 3, p. 145 (1955); Vol. 20, p. 16 (1940).
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Journal of Medicinal Chemistry, "Synthesis and SAR of Benzofuran Derivatives".
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Mono-alkylation of Resorcinol Derivatives
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Yoshikawa, N., et al.[6] "A Large-Scale Synthesis of Potent Glucokinase Activator MK-0941 via Selective O-Arylation and O-Alkylation." Organic Process Research & Development, 2011.
-
-
Regioselectivity in Benzofuran Synthesis
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Beaudry, C. M. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University Research.
-
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Commercial Availability & CAS Verification
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Methyl 4-ethoxy-1-benzofuran-6-carboxylate (CAS 1291493-09-8). Combi-Blocks / AK Scientific Catalogs.
-
Sources
- 1. US20090131688A1 - Method for the synthesis of 4-benzofuran-carboxylic acid - Google Patents [patents.google.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 5. Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
